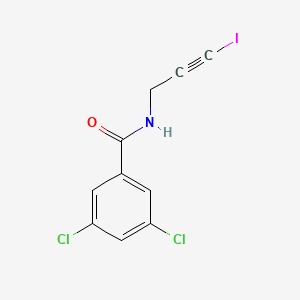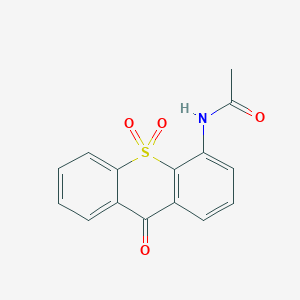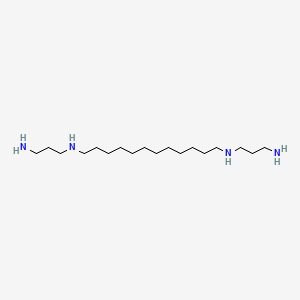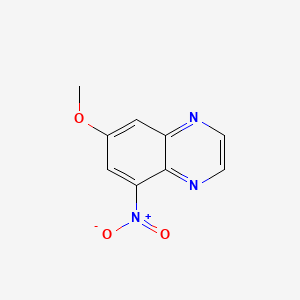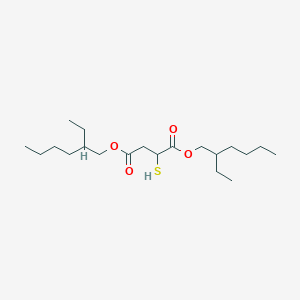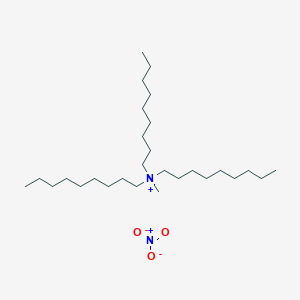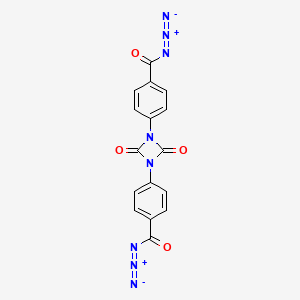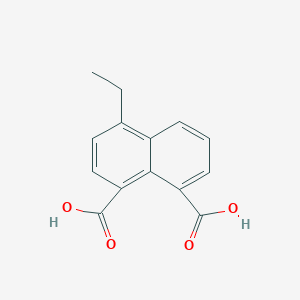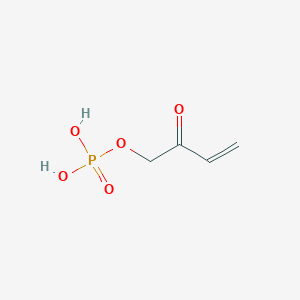
2-Oxobut-3-en-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxobut-3-en-1-yl dihydrogen phosphate is an organic compound that belongs to the class of phosphate esters It is characterized by the presence of a phosphoric acid ester functional group and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobut-3-en-1-yl dihydrogen phosphate typically involves the reaction of 2-oxobut-3-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Oxobut-3-en-1-ol+Phosphoric acid→2-Oxobut-3-en-1-yl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in reactors designed to handle the specific requirements of the synthesis, including temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2-Oxobut-3-en-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles and specific catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
2-Oxobut-3-en-1-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxobut-3-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The enone moiety is particularly reactive and can undergo nucleophilic addition reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxobut-3-enenitrile: Similar structure but contains a nitrile group instead of a phosphate group.
2-Hydroxy-3-oxobutyl phosphate: Contains a hydroxyl group and is structurally related.
Prenylated flavin mononucleotide: Contains a phosphate ester functional group and is used in biological systems.
Uniqueness
2-Oxobut-3-en-1-yl dihydrogen phosphate is unique due to its specific combination of an enone moiety and a phosphate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65116-94-1 |
|---|---|
Molecular Formula |
C4H7O5P |
Molecular Weight |
166.07 g/mol |
IUPAC Name |
2-oxobut-3-enyl dihydrogen phosphate |
InChI |
InChI=1S/C4H7O5P/c1-2-4(5)3-9-10(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI Key |
XOGXHSBKXSEHNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


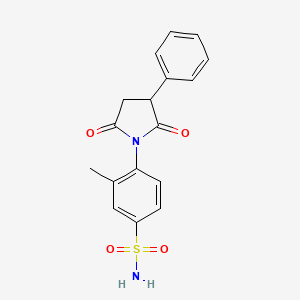
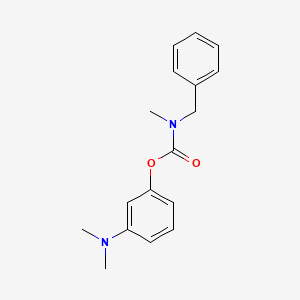
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
